4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound features allyloxy and nonylphenoxy substituents, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyanuric chloride, allyl alcohol, and 4-nonylphenol.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and pH. Common solvents used in the synthesis include dichloromethane and toluene.
Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring and optimizing the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine can undergo various chemical reactions, including:
Oxidation: The allyloxy groups may be susceptible to oxidation, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the triazine ring or the nonylphenoxy substituent.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the triazine ring or the allyloxy groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyloxy groups may yield aldehydes, while substitution reactions may introduce new functional groups into the triazine ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an additive in materials science, such as in the production of polymers or coatings.
Mechanism of Action
The mechanism of action of 4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The allyloxy and nonylphenoxy groups may play a role in binding to enzymes or receptors, modulating their activity. The triazine ring may also participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall effect.
Comparison with Similar Compounds
Similar Compounds
4,6-Di(allyloxy)-2-(4-octylphenoxy)-1,3,5-triazine: Similar structure with an octyl group instead of a nonyl group.
4,6-Di(allyloxy)-2-(4-dodecylphenoxy)-1,3,5-triazine: Contains a dodecyl group, leading to different physical properties.
Uniqueness
4,6-Di(allyloxy)-2-(4-nonylphenoxy)-1,3,5-triazine is unique due to its specific combination of allyloxy and nonylphenoxy substituents, which may impart distinct chemical reactivity and biological activity compared to other triazine derivatives.
Properties
CAS No. |
85896-28-2 |
---|---|
Molecular Formula |
C24H33N3O3 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(4-nonylphenoxy)-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C24H33N3O3/c1-4-7-8-9-10-11-12-13-20-14-16-21(17-15-20)30-24-26-22(28-18-5-2)25-23(27-24)29-19-6-3/h5-6,14-17H,2-4,7-13,18-19H2,1H3 |
InChI Key |
MDHFWELCWRCKNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OC2=NC(=NC(=N2)OCC=C)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.